Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Dess-Martin periodinane to form corresponding oxo derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is a key intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate involves its role as an intermediate in chemical reactions. It acts by providing a reactive site for further functionalization, enabling the synthesis of a wide range of compounds . The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
- Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tert-butyl group offers steric protection, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHMXMRWKYDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885102-34-1 | |
Record name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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